
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is an organic compound that features a dioxolane ring, a nonane backbone, and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and continuous flow processes to ensure efficiency and high yield. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione involves its interaction with molecular targets through its dioxolane ring and ketone groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the nonane backbone.
2-Methyl-1,3-dioxolane: Another analog with a similar dioxolane ring but different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with similar structural features but different functional groups.
Uniqueness: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is unique due to its combination of a long nonane chain, dioxolane ring, and two ketone groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Propiedades
Número CAS |
66263-34-1 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
8-methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione |
InChI |
InChI=1S/C14H24O4/c1-10(2)5-6-12(15)9-13(16)11(3)14(4)17-7-8-18-14/h10-11H,5-9H2,1-4H3 |
Clave InChI |
YEMKYZXXAFVWNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)CC(=O)C(C)C1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


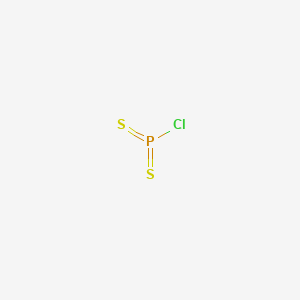
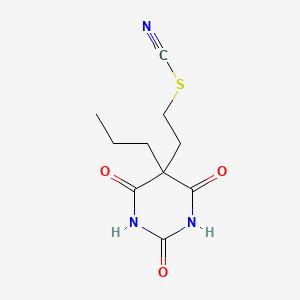
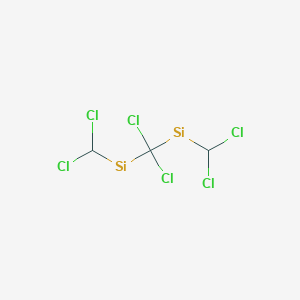
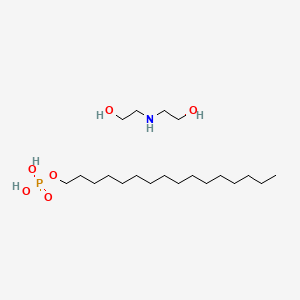
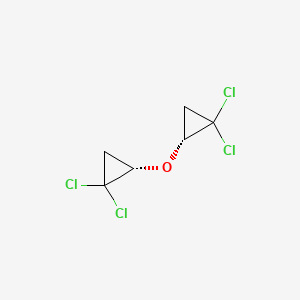
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
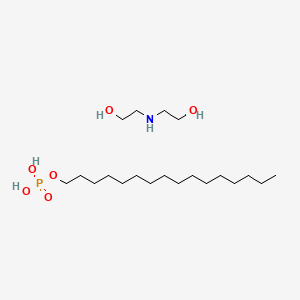
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
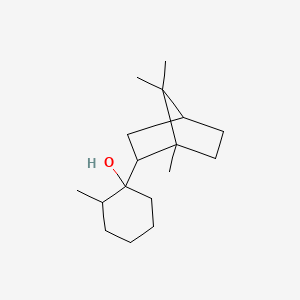
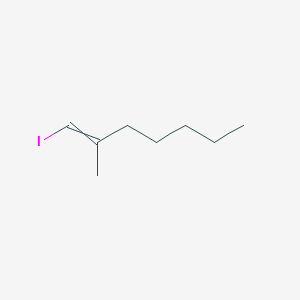
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
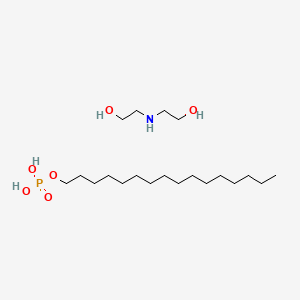
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
